4-Hydrazinoquinoline

Beschreibung

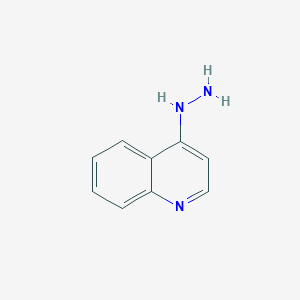

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

quinolin-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGFXCLXHGITIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427248 | |

| Record name | 4-Hydrazinoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-93-8 | |

| Record name | 4-Hydrazinoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 4-Hydrazinoquinoline

The construction of the this compound framework can be achieved through several direct synthetic strategies, each with its own set of advantages and limitations. These methods primarily involve the formation of the quinoline (B57606) ring system followed by the introduction of the hydrazino group.

Multi-Step Synthesis from Quinoline Precursors

A common and well-established route to this compound begins with a pre-formed quinoline derivative. This multi-step approach allows for a high degree of control over the substitution pattern of the final product. The synthesis often commences with the construction of a quinoline ring, which can be achieved through various classic named reactions such as the Combes, Doebner-von Miller, or Friedländer synthesis, starting from aniline or its derivatives. Once the quinoline core is in place, subsequent functionalization at the 4-position is carried out to introduce the hydrazino moiety.

Nucleophilic Substitution Reactions for Hydrazino Group Introduction

The introduction of the hydrazino group at the 4-position of the quinoline ring is most frequently accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This transformation typically involves the displacement of a suitable leaving group, most commonly a halogen, by hydrazine (B178648). The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack, facilitating this substitution.

The general mechanism involves the attack of the nucleophilic nitrogen of hydrazine on the electron-deficient C4 carbon of the quinoline ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the leaving group restores the aromaticity of the quinoline ring and yields the desired this compound.

Electrophilic Aromatic Substitution for Quinolyl Halogenation

To prepare the necessary precursor for nucleophilic substitution, the quinoline ring must first be halogenated at the 4-position. This is typically achieved through electrophilic aromatic substitution reactions. For instance, treatment of quinolin-4-one with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can yield 4-chloroquinoline. This halogenated intermediate is a key substrate for the subsequent introduction of the hydrazino group. The reaction proceeds through the activation of the carbonyl group by the phosphorus reagent, followed by nucleophilic attack of the chloride ion.

Reaction Protocols with Hydrazine Hydrate

Hydrazine hydrate is the most commonly employed reagent for the introduction of the hydrazino group onto the 4-position of a halogenated quinoline. The reaction is typically carried out by heating the 4-haloquinoline with an excess of hydrazine hydrate, often in a suitable solvent such as ethanol (B145695) or isopropanol. The reaction conditions can be varied to optimize the yield and purity of the product.

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chloroquinoline | Hydrazine hydrate | Ethanol | Reflux | 4 | >90 |

| 7-Chloro-4-methoxyquinoline | Hydrazine hydrate | Isopropanol | Reflux | 6 | 85 |

| 4,7-Dichloroquinoline | Hydrazine hydrate | Ethanol | 80 | 5 | 92 |

Interactive Data Table: The table above summarizes typical reaction conditions for the synthesis of this compound derivatives from their corresponding 4-chloro precursors using hydrazine hydrate.

Microwave-Assisted Synthesis Strategies for Quinolylhydrazines

To accelerate reaction times and improve yields, microwave-assisted organic synthesis (MAOS) has been applied to the preparation of quinolylhydrazines. acs.org Microwave irradiation can significantly reduce the time required for the nucleophilic substitution reaction between a 4-haloquinoline and hydrazine hydrate. acs.org This method often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. The efficiency of microwave-assisted synthesis makes it an attractive alternative for the rapid generation of libraries of this compound derivatives for further chemical exploration. acs.org

Electrochemical Synthesis and Mechanistic Investigations

The electrochemical synthesis of this compound is not a widely documented method in the scientific literature. While electrochemical methods are known for the synthesis of hydrazine and other hydrazine derivatives, their specific application to the direct formation of this compound is not well-established.

General principles of electrochemical synthesis of aromatic hydrazines often involve the reduction of a corresponding nitro or nitroso precursor at a cathode. In a hypothetical electrochemical route to this compound, one could envision the controlled reduction of a 4-nitroquinoline precursor. However, the selective reduction to the hydrazine stage without further reduction to the amine or other side reactions would require careful control of the electrode potential, pH, and solvent system.

Mechanistic investigations into the formation of this compound primarily focus on the nucleophilic aromatic substitution pathway. Kinetic studies can elucidate the reaction order and the influence of substituents on the quinoline ring and the nucleophile. Computational studies can also provide insights into the reaction mechanism, including the structure of the transition state and the activation energy of the reaction.

Electrosynthetic Pathways for Annulated Quinoline Derivatives

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry for the construction of complex molecular architectures. In the context of quinoline chemistry, electrosynthesis offers a reagent-free method that operates under mild conditions, often with high conversion rates and excellent atom economy. rsc.org While direct electrosynthesis of annulated derivatives starting from this compound is a specialized area of research, the principles of electrochemical reactions on the quinoline core are well-established. For instance, the electrochemically assisted Friedländer reaction provides a one-step strategy for synthesizing quinolines from readily available nitro compounds. rsc.org This approach could potentially be adapted to facilitate annulation reactions involving this compound or its derivatives. The electrochemical oxidation or reduction of the hydrazino group or the quinoline ring could generate reactive intermediates, such as radicals or radical ions, which could then participate in intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. This strategy aligns with the broader goals of developing efficient and sustainable methods for synthesizing complex quinoline-based structures.

Dehydrogenative Cyclization Mechanisms in Hydrazone Formation

Dehydrogenative cyclization is a key transformation that allows for the construction of new heterocyclic rings by forming C-C or C-N bonds with the concomitant loss of hydrogen. Hydrazones derived from this compound are versatile intermediates for such reactions.

A notable example is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which leads to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. nih.govmdpi.com The proposed mechanism for this transformation involves an unprecedented dimerization and oxidation cascade. nih.gov The reaction is believed to proceed through the aerial oxidation of the hydrazino group, potentially in the presence of a base or a solvent like pyridine (B92270) which can catalyze the process. nih.gov This autoxidation transforms the hydrazone into a diazo compound, which then undergoes further reactions, including dimerization and cyclization, to yield the final polycyclic structure. nih.gov

More broadly, metal-catalyzed dehydrogenative cyclizations are a common strategy for forming cyclic compounds from hydrazones. For example, copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones has been successfully used to synthesize cinnolines. nih.gov This type of mechanism typically involves the metal catalyst facilitating the oxidation of the hydrazone and subsequent intramolecular C-H activation or C-N bond formation to close the ring.

Green Chemistry Principles in Electrosynthesis Applications

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. nih.gov Electrosynthesis is inherently a green technique as it uses electricity, a clean reagent, to drive chemical reactions. rsc.orgrsc.org This often obviates the need for stoichiometric amounts of chemical oxidants or reductants, which are common in classical synthetic methods and contribute significantly to waste generation. nih.gov

Key advantages of applying electrosynthesis in the context of quinoline derivatives include:

High Atom Economy: Many electrochemical reactions proceed with high atom economy, as fewer reagents are used and incorporated into the final product. rsc.org

Mild Reaction Conditions: Electrosynthetic methods often operate at room temperature and pressure, reducing energy consumption compared to methods requiring high temperatures. nih.gov

Reduced Waste: By avoiding the use of hazardous and stoichiometric reagents, electrosynthesis significantly cuts down on the production of chemical waste. rsc.orgnih.gov

Use of Greener Solvents: Electrochemical reactions can often be performed in environmentally benign solvents, including ionic liquids or even aqueous media. iau.ir

Enhanced Safety: The avoidance of harsh chemical reagents can lead to safer laboratory procedures.

The development of electrolyte-free flow cells for electrosynthesis further enhances its green credentials by eliminating the need for a supporting electrolyte, leading to even purer products and shorter reaction times. rsc.org These principles make electrosynthesis a highly attractive and sustainable alternative to traditional methods for the synthesis of quinoline and its derivatives. zenodo.org

Functional Group Transformations and Derivatization Strategies

The hydrazino group in this compound is a versatile functional handle that can undergo a variety of transformations, making it a valuable synthon for the preparation of a wide range of quinoline derivatives.

Oxidation Reactions of the Hydrazino Moiety

The hydrazino group is susceptible to oxidation, and the outcome of the reaction can be controlled by the choice of oxidizing agent and reaction conditions. A significant example is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones in pyridine, which results in a dimerization and oxidation cascade to form pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones in good yields. nih.govmdpi.com This reaction demonstrates a complex transformation initiated by the oxidation of the hydrazino group.

In a more general context, the oxidation of alkylhydrazines with reagents like iodine in the presence of a base can lead to a mixture of products including alkanes, alkenes, and alkyl iodides, proceeding through diazo intermediates. rsc.org Applying such conditions to this compound could potentially lead to the formation of quinoline (via dehydrazination) or 4-iodoquinoline.

Table 1: Oxidation of 4-Hydrazinylquinolin-2(1H)-one Derivatives

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydrazinyl-6-methoxyquinolin-2(1H)-one | Pyridine, heat, 6-12h | 5,8-Dimethoxypyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione | 87 | nih.gov |

| 4-Hydrazinylquinolin-2(1H)-one | Pyridine, heat, 6-12h | Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione | 85 | mdpi.com |

Reduction Reactions to Form 4-Aminoquinolines

The reduction of the hydrazino group provides a direct route to the corresponding amino functionality. The conversion of this compound to 4-aminoquinoline (B48711) is a key transformation, as the 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many antimalarial drugs like chloroquine and amodiaquine. plos.orgnih.govrsc.org

Standard reduction methods, such as catalytic hydrogenation (e.g., using H₂/Pd-C) or treatment with reducing agents like sodium dithionite or tin(II) chloride in acidic media, are expected to efficiently effect this transformation. The resulting 4-aminoquinolines are valuable intermediates for further functionalization. frontiersin.org The synthesis of 4-aminoquinolines is often achieved via nucleophilic aromatic substitution of 4-chloroquinolines with various amines, highlighting the importance of accessing this class of compounds through diverse synthetic routes. plos.orgfrontiersin.org

Substitution Reactions Involving the Hydrazino Group

The hydrazino group in this compound can act as a nucleophile and is also a good leaving group in certain reactions, allowing for various substitution and derivatization strategies.

One of the most common reactions is the condensation with aldehydes and ketones to form stable hydrazones. nih.govmdpi.comumn.edu This reaction is widely used for the derivatization of carbonyl compounds for analytical purposes, such as in LC-MS-based metabolomics. nih.govmdpi.comumn.edu

The hydrazino group can also be displaced or participate in cyclization reactions. For instance, the reaction of 2,4-dihydrazino-8-methylquinoline with nitrous acid leads to the formation of 5-azido-8-methyltetrazolo[1,5-a]quinoline, demonstrating a cyclization reaction where the hydrazino groups are transformed into an azido group and a fused tetrazole ring. mdpi.com Hydrazination of chloroquinolines is a common method to introduce the hydrazino group, which can then be used for subsequent transformations. mdpi.com The reactivity at the C-4 position of the quinoline ring towards nucleophilic substitution is well-established. mdpi.comresearchgate.net

Table 2: Derivatization and Substitution Reactions of Hydrazinoquinolines

| Reactant | Reagents | Product Type | Reference |

|---|---|---|---|

| This compound | Aldehydes/Ketones | Hydrazone | nih.govmdpi.com |

| 2,4-Dihydrazino-8-methylquinoline | Nitrous Acid (HNO₂) | Azido-tetrazoloquinoline | mdpi.com |

| 4-Chloroquinoline | Hydrazine Hydrate | This compound | mdpi.com |

Methods for Replacing Hydrazino Groups by Hydrogen Atoms

The replacement of a hydrazino group on the quinoline ring system with a hydrogen atom is a crucial chemical transformation. This process, often referred to as dehydrazination, can be accomplished through oxidative methods. Comparative studies have identified two particularly effective reagents for this purpose in the quinoline series: oxygen in conjunction with ethanolic alkali, and aqueous cupric sulfate. rsc.org

Oxidation with Oxygen and Ethanolic Alkali

One of the primary methods for the oxidative replacement of a hydrazino group involves the use of oxygen in an alkaline ethanolic solution. This approach has proven to be a useful and effective way to achieve dehydrazination in azanaphthalenes, including this compound. The reaction proceeds by passing oxygen through a solution of the hydrazino compound in ethanolic alkali. This method is valued for its directness in achieving the desired substitution.

Reaction with Aqueous Cupric Sulfate

An alternative and equally useful method employs an aqueous solution of cupric sulfate (CuSO₄). This reagent also facilitates the oxidative removal of the hydrazino group, replacing it with a hydrogen atom. The reaction with aqueous cupric sulfate is a reliable method for the dehydrazination of quinoline derivatives. rsc.org

The selection between these two methods may depend on the specific substrate and desired reaction conditions. Both have been established as valuable techniques in the synthesis and modification of quinoline-based compounds. rsc.org

Below is a data table summarizing the key methodologies for this transformation.

| Method ID | Reagent(s) | Solvent/Medium | General Conditions |

| 1 | Oxygen (O₂) | Ethanolic Alkali | Oxygen gas is passed through the solution |

| 2 | Cupric Sulfate (CuSO₄) | Aqueous | Reaction is carried out in an aqueous solution |

Derivatization and Analog Development

Synthesis of Schiff Base Hydrazones

The reaction of the hydrazine (B178648) group in 4-hydrazinoquinoline with carbonyl compounds is a fundamental and widely utilized transformation. This reaction leads to the formation of hydrazones, a class of compounds characterized by a C=N-N linkage, which are of significant interest as ligands in coordination chemistry and as precursors for pharmacologically active molecules.

Condensation Reactions with Carbonyl Compounds

The formation of Schiff base hydrazones from this compound proceeds via a condensation reaction with various aldehydes and ketones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group of the hydrazone.

The reaction is typically carried out in an alcoholic solvent, and sometimes a catalytic amount of acid is used to accelerate the process. A variety of carbonyl compounds have been successfully condensed with this compound and its derivatives. For instance, 7-chloro-4-hydrazinoquinoline (B1583878) has been reacted with aromatic aldehydes like benzaldehyde and 3-chlorobenzaldehyde, as well as with ketones such as o-hydroxyacetophenone, to yield the corresponding hydrazone products mdpi.comresearchgate.netnih.govresearchgate.netnih.gov. The utility of this reaction is further highlighted by the use of 2-hydrazinoquinoline as a derivatizing agent for the analysis of aldehydes and ketones in biological samples, where the formation of stable hydrazones allows for their detection via liquid chromatography-mass spectrometry (LC-MS) nih.govresearchgate.netumn.edunih.gov.

| This compound Derivative | Carbonyl Compound | Resulting Hydrazone Type | Reference |

|---|---|---|---|

| 7-Chloro-4-hydrazinoquinoline | o-Hydroxyacetophenone | Aromatic Ketone Hydrazone | mdpi.comresearchgate.netnih.gov |

| 7-Chloro-4-hydrazinoquinoline | Benzaldehyde | Aromatic Aldehyde Hydrazone | researchgate.net |

| 7-Chloro-4-hydrazinoquinoline | 3-Chlorobenzaldehyde | Substituted Aromatic Aldehyde Hydrazone | nih.gov |

| 2-Hydrazinoquinoline | Various Aldehydes & Ketones | Analytical Derivatives | nih.govresearchgate.net |

Design and Development of Substituted Hydrazone Ligands

The Schiff base hydrazones derived from this compound are not merely synthetic intermediates but are valuable ligands in their own right. By carefully selecting the carbonyl precursor, chemists can design hydrazone ligands with specific coordination sites and electronic properties, making them suitable for complexing a wide range of metal ions.

For example, the condensation of 7-chloro-4-hydrazinoquinoline with o-hydroxyacetophenone yields a ligand with ONN coordination sites, arising from the phenolic oxygen, the azomethine nitrogen, and the quinoline (B57606) ring nitrogen. This ligand has been shown to act as a monobasic bidentate or a dibasic tridentate ligand, forming both mononuclear and binuclear complexes with metal ions such as Cu(II), Ni(II), Co(II), Mn(II), Fe(II), and UO₂(VI) mdpi.comresearchgate.netnih.gov. The resulting metal complexes exhibit various geometries, including distorted square-planar, octahedral, and heptacoordinated structures mdpi.comresearchgate.netnih.gov. The design of such ligands is a key area of research in coordination chemistry, with applications in catalysis and materials science jptcp.comresearchgate.netjptcp.comnih.gov.

| Ligand | Metal Ion(s) | Coordination Behavior | Reference |

|---|---|---|---|

| o-Hydroxyacetophenone-7-chloro-4-quinoline hydrazone | Cu(II), Ni(II), Co(II), Mn(II), Fe(II), UO₂(VI) | Monobasic bidentate (NO) or Dibasic tridentate (ONN) | mdpi.comresearchgate.netnih.gov |

| 7-Chloro-4-(benzylidenehydrazo)quinoline | Cu(II), Ni(II), Co(II), Mn(II), Fe(III), UO₂(VI) | Monobasic bidentate (NN) | researchgate.net |

Formation of Annulated Heterocyclic Ring Systems

Beyond the synthesis of Schiff bases, the hydrazine moiety of this compound is a powerful tool for constructing annulated (fused) heterocyclic ring systems. These reactions typically involve the cyclization of the hydrazine with bifunctional reagents, leading to the formation of new rings fused to the quinoline core.

Synthesis of Pyrazolo[4,3-c]quinoline Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a classic and efficient method for the synthesis of pyrazoles nih.gov. Applying this strategy to this compound provides a direct route to pyrazolo[4,3-c]quinolines, where a pyrazole ring is fused to the 'c' face of the quinoline system. This reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

While specific literature detailing the reaction of this compound itself with various β-dicarbonyls is specialized, related syntheses confirm the viability of this approach. For instance, research on related systems has led to the formation of angular pyrazolo[4,3-c]quinolin-2-ones mdpi.com. Furthermore, derivatives of pyrazolo[4,3-c]quinoline have been synthesized and investigated for their chemical properties, underscoring the interest in this heterocyclic scaffold nih.govnih.gov.

Synthesis of Analogues of Established Pharmacophores, e.g., Chloroquine Analogues

The 4-aminoquinoline (B48711) core is the basis for several important drugs, most notably the antimalarial agent chloroquine. The emergence of drug resistance has spurred extensive research into developing new analogues with improved efficacy. This compound serves as an excellent starting point for creating such analogues by modifying the side chain attached to the 4-position of the quinoline ring.

A significant body of research has focused on synthesizing 4-aminoquinoline hydrazone analogues as potential antimalarial agents nih.govpreprints.orgnih.govacs.org. These compounds are prepared by condensing this compound derivatives with various aldehydes and ketones. The resulting hydrazones have been tested against multidrug-resistant strains of Plasmodium falciparum, with some compounds showing promising activity nih.govnih.gov. The structural diversity achievable through the selection of different carbonyl compounds allows for a systematic exploration of structure-activity relationships, aiming to identify leads that can overcome existing resistance mechanisms nih.govresearchgate.net.

| Compound Structure | P. falciparum Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-(2-Benzylidenehydrazinyl)-6-methoxy-2-methylquinoline | K1 (multidrug-resistant) | 0.026 (72h cycle) | nih.gov |

| A panel of 16 4-aminoquinoline hydrazone analogues | K1 (multidrug-resistant) | 0.60 to 49 (48h cycle) | nih.govnih.gov |

Development of Specific Derivative Classes

The reactivity of this compound facilitates the development of several distinct classes of derivatives beyond simple hydrazones. These include complex polycyclic systems and other functionalized quinolines, demonstrating the broad synthetic utility of this starting material.

One notable transformation is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which leads to an unprecedented dimerization and oxidation cascade. This reaction yields pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, a complex pentacyclic heterocyclic system mdpi.com. This demonstrates that under specific conditions, the hydrazine moiety can participate in complex multi-step transformations to build intricate molecular frameworks.

Furthermore, the general reactivity patterns of hydrazino-heterocycles suggest other possibilities for this compound. For example, the related compound 2-ethoxy-4-hydrazinoquinazoline has been used to synthesize fused triazino- and triazolo-quinazoline derivatives through reactions with reagents like diethyl oxalate and various acid chlorides nih.govnih.gov. These cyclization strategies, which form five- or six-membered rings containing multiple nitrogen atoms, represent a broader class of derivatives that are accessible from this compound, expanding its role as a precursor to a wide array of complex heterocyclic compounds.

Synthesis of Arylhydrazone Derivatives

The synthesis of arylhydrazone derivatives from this compound is a well-established chemical transformation. A common synthetic route involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate in refluxing absolute ethanol (B145695) to yield 7-chloro-4-hydrazinoquinoline. This intermediate is then reacted with various substituted aromatic aldehydes in the presence of a catalytic amount of acid to afford the corresponding 7-chloro-4-arylhydrazonequinolines. researchgate.netnih.gov This straightforward condensation reaction allows for the introduction of a wide array of aryl substituents, enabling the exploration of structure-activity relationships.

A series of fifteen 7-chloro-4-arylhydrazonequinolines were synthesized and characterized. researchgate.netnih.gov The reaction conditions are generally mild, and the products can be isolated in good yields. The structural diversity of these derivatives is achieved by varying the substituents on the aromatic aldehyde.

| Entry | Aryl Substituent |

| 4a | 2-Fluorophenyl |

| 4b | 3-Fluorophenyl |

| 4c | 4-Fluorophenyl |

| 4d | 2-Chlorophenyl |

| 4e | 3-Chlorophenyl |

| 4f | 4-Chlorophenyl |

| 4g | 2-Bromophenyl |

| 4h | 3-Bromophenyl |

| 4i | 4-Bromophenyl |

| 4j | 2-Nitrophenyl |

| 4k | 3-Nitrophenyl |

| 4l | 4-Nitrophenyl |

| 4m | 2,4-Dichlorophenyl |

| 4n | 3,4-Dichlorophenyl |

| 4o | 4-N,N-dimethylaminophenyl |

Synthesis of Heteroaromatic Quinolinyl Hydrazone Derivatives

The synthetic strategy for obtaining heteroaromatic quinolinyl hydrazone derivatives mirrors that of their arylhydrazone counterparts. The key step is the condensation of a quinolinyl hydrazine with a heteroaromatic aldehyde. Specifically, 1-(7-chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazone derivatives have been synthesized and investigated. nih.govnih.gov

The synthesis commences with the preparation of 7-chloro-4-hydrazinylquinoline from 4,7-dichloroquinoline and hydrazine hydrate. This intermediate is then reacted with various heteroaromatic aldehydes in ethanol at reflux to yield the target hydrazone derivatives. nih.govnih.gov This method has been successfully employed to introduce five- and six-membered heterocyclic rings, including furan, thiophene, and pyridine (B92270) moieties, into the molecular structure.

| Compound | Heteroaromatic Aldehyde |

| 5a | 2-Furaldehyde |

| 5b | 5-Nitro-2-furaldehyde |

| 5c | 2-Thiophenecarboxaldehyde |

| 5d | 5-Nitro-2-thiophenecarboxaldehyde |

| 5e | 2-Pyridinecarboxaldehyde |

| 5f | 3-Pyridinecarboxaldehyde |

| 6a | 1-Methyl-1H-imidazole-2-carboxaldehyde |

| 6b | 1-Methyl-5-nitro-1H-imidazole-2-carboxaldehyde |

Synthesis of Naringenin-Quinoline Hydrazone Conjugates

The conjugation of this compound with natural products, such as the flavonoid naringenin, has been explored to create hybrid molecules with potentially enhanced biological activities. The synthesis of naringenin-4-quinoline hydrazone involves a multi-step process. google.com

First, 2-chloroquinoline is reacted with hydrazine hydrate in absolute ethanol at reflux temperature to produce the 2-hydrazinoquinoline intermediate. This intermediate is then recrystallized from absolute ethanol. Subsequently, the naringenin-4-quinoline hydrazone is prepared by reacting the 2-hydrazinoquinoline with naringenin. google.com While the provided information details the synthesis starting from 2-chloroquinoline, a similar approach can be envisaged for the this compound isomer. The resulting conjugate possesses the molecular formula C24H19N3O4. google.com

Another related synthesis involves the condensation of naringenin with 2-hydroxy benzoyl hydrazine to form a naringenin-2-hydroxy benzoyl hydrazone. nih.gov Although this does not directly involve a quinoline moiety, it demonstrates the feasibility of forming hydrazone linkages with naringenin.

| Reactant 1 | Reactant 2 | Product |

| 2-Hydrazinoquinoline | Naringenin | Naringenin-4-quinoline hydrazone |

Coordination Chemistry and Metal Complexation

Ligand Properties and Coordination Modes of 4-Hydrazinoquinoline Derivatives

Derivatives of this compound, especially Schiff base hydrazones, are notable for their flexible coordination behavior, acting as polydentate ligands that can bind to metal centers through multiple donor atoms. libretexts.org This chelating ability is a key feature of their chemical profile. libretexts.org The specific coordination mode is often influenced by the nature of the substituent introduced to the hydrazino group and the reaction conditions.

Bidentate and Tridentate Chelation Patterns

Schiff base derivatives of this compound demonstrate the ability to act as either bidentate (two-toothed) or tridentate (three-toothed) chelating agents. libretexts.orglibretexts.orgnih.govresearchgate.netresearchgate.net For instance, a hydrazone ligand prepared from 7-chloro-4-hydrazinoquinoline (B1583878) and o-hydroxyacetophenone can behave as a monobasic bidentate or a dibasic tridentate ligand. nih.govresearchgate.netresearchgate.net Similarly, Schiff bases derived from isatin (B1672199) and this compound can exhibit varied modes of bonding, highlighting their flexidentate character. researchgate.net

The denticity, or the number of donor atoms used to bind to the central metal ion, can be influenced by factors such as the presence of a deprotonating agent. nih.govresearchgate.net Bidentate binding often results in more stable complexes compared to monodentate ligands, a phenomenon known as the chelate effect. libretexts.org

Identification of ONN Coordination Sites and Donor Atom Types

The multidentate nature of these ligands is due to the presence of several potential donor atoms. Schiff base hydrazones derived from this compound typically possess ONN coordination sites. nih.govresearchgate.netresearchgate.net These sites are composed of:

An Oxygen atom, usually from a phenolic hydroxyl (-OH) or enolic group. nih.govresearchgate.net

A Nitrogen atom from the azomethine (-C=N) group formed during the condensation reaction. nih.govresearchgate.net

A Nitrogen atom from the quinoline (B57606) ring itself. google.com

Studies on a Schiff base ligand from 7-chloro-4-quinoline and o-hydroxyacetophenone confirm it contains ONN coordination sites arising from phenolic, azomethine, and imine groups. nih.govresearchgate.netresearchgate.net In some cases, ligands may coordinate through NNNO sites, particularly in the formation of binuclear complexes. nih.govresearchgate.net The specific donor atoms involved can vary depending on the ligand's structure and whether it exists in its keto or enol form during complexation. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives is typically achieved by reacting the ligand with various metal salts in a suitable solvent. nih.govmdpi.com The resulting complexes are then characterized using techniques such as elemental analysis, IR, UV-Vis, and NMR spectroscopy, as well as magnetic susceptibility measurements. nih.govresearchgate.net

Formation of Complexes with Transition Metals (e.g., Cu(II), Ni(II), Co(II), Fe(II/III), Mn(II), UO2(VI))

Derivatives of this compound form stable complexes with a variety of transition metal ions. Extensive research has documented the synthesis of complexes with copper(II), nickel(II), cobalt(II), manganese(II), iron(II/III), and uranyl(VI). nih.govresearchgate.netmdpi.com The reaction of a Schiff base hydrazone derived from 7-chloro-4-hydrazinoquinoline with these metal ions has been shown to yield a range of coordination compounds. nih.govresearchgate.netmdpi.com The table below summarizes examples of such complexes.

| Ligand Derivative | Metal Ions Complexed | Reference |

| Hydrazone of 7-chloro-4-hydrazinoquinoline and o-hydroxybenzaldehyde | Cu(II), Ni(II), Co(II), Fe(III), UO₂(II) | researchgate.net |

| Hydrazone of 7-chloro-4-hydrazinoquinoline and o-hydroxyacetophenone | Cu(II), Ni(II), Co(II), Mn(II), Fe(II), UO₂(VI) | nih.govresearchgate.net |

| Hydrazone of 7-chloro-4-hydrazinoquinoline and benzaldehyde | Cu(II), Ni(II), Co(II), Mn(II), Fe(III), UO₂(VI) | mdpi.com |

| Hydrazone of isatin and 4-methyl quinoline | Fe(III), Co(II), Ni(II), Cu(II), VO(II), Pd(II) | researchgate.net |

Architectures of Mono- and Binuclear Complexes

The reaction between this compound-derived ligands and metal ions can result in either mononuclear or binuclear complexes. nih.govnih.govresearchgate.net A mononuclear complex contains a single central metal ion, whereas a binuclear complex contains two metal ions, which may be bridged by parts of the ligand. nih.gov

The final architecture is often dependent on the reaction conditions. For example, in the reaction of a hydrazone of 7-chloro-4-hydrazinoquinoline, mononuclear complexes were formed with Cu(II), Ni(II), Co(II), and UO₂(II). researchgate.net However, for Fe(III), both mono- and binuclear complexes could be obtained by carrying out the reaction in the absence or presence of lithium hydroxide (B78521) (LiOH), respectively. researchgate.net The addition of a deprotonating agent like LiOH can facilitate the formation of binuclear structures where the ligand coordinates to two different metal centers. nih.govresearchgate.net

Geometrical Arrangements of Metal Centers (e.g., Octahedral, Square Planar)

The coordination complexes of this compound derivatives adopt several common geometrical arrangements around the central metal ion, determined by the coordination number and the nature of the metal and ligand. libretexts.org

Octahedral: This geometry, with a coordination number of six, is very common. libretexts.orgchemguide.co.uk Many Ni(II), Co(II), and binuclear Fe(III) and Mn(II) complexes of this compound hydrazones adopt an octahedral configuration. nih.govresearchgate.netekb.eg

Square Planar: Typically seen in d⁸ metal ions like Ni(II) and Cu(II), this geometry involves a coordination number of four. libretexts.orgchemguide.co.uk Some Cu(II) complexes with these ligands are found to have a square planar geometry. researchgate.netekb.eg

Tetrahedral: This is another four-coordinate geometry. libretexts.org Certain Ni(II) mixed ligand complexes have been reported to form a tetrahedral configuration. researchgate.net

Other Geometries: More complex arrangements are also observed. For example, UO₂(VI) complexes often favor a seven-coordinate pentagonal bipyramidal geometry. researchgate.net

The table below details the observed geometries for specific metal complexes.

| Metal Complex System | Geometry | Reference |

| Cu(II) with hydrazone of 7-chloro-4-hydrazinoquinoline | Square Planar | researchgate.net |

| Ni(II) with hydrazone of 7-chloro-4-hydrazinoquinoline | Octahedral | researchgate.net |

| Co(II) with hydrazone of 7-chloro-4-hydrazinoquinoline | Octahedral | researchgate.net |

| Binuclear Fe(III) with hydrazone of 7-chloro-4-hydrazinoquinoline | Octahedral | nih.govresearchgate.net |

| UO₂(II) with hydrazone of 7-chloro-4-hydrazinoquinoline | Pentagonal Bipyramidal | researchgate.net |

| Mn(II) with acetohydrazide derivative | Octahedral | ekb.eg |

| Cu(II) with acetohydrazide derivative | Square Planar | ekb.eg |

Magnetic Properties of Coordination Compounds

The magnetic properties of coordination compounds derived from this compound are a subject of significant scientific interest. These properties are primarily dictated by the number of unpaired electrons in the d-orbitals of the central metal ion and the geometric arrangement of the ligands around it. In polynuclear complexes, magnetic phenomena become more complex due to the possibility of magnetic exchange interactions occurring between adjacent metal centers. These interactions, mediated by the bridging ligands, can lead to either a parallel alignment of spins (ferromagnetism) or an anti-parallel alignment (antiferromagnetism), resulting in a total magnetic moment that is significantly different from what would be expected for non-interacting metal ions.

The primary evidence for antiferromagnetic interactions in these systems comes from magnetic susceptibility measurements. For a binuclear complex with two non-interacting paramagnetic metal centers, the magnetic moment would be predictable based on the sum of the individual ion contributions. However, in many reported binuclear complexes involving ligands derived from this compound, the experimentally observed magnetic moment at room temperature is significantly lower than the calculated value for two uncoupled metal ions. nih.govresearchgate.net This reduction is a hallmark of antiferromagnetic coupling.

For instance, studies on Schiff base ligands prepared via the condensation of 7-chloro-4-hydrazinoquinoline with various aldehydes have shown the formation of binuclear complexes with several transition metals. nih.govresearchgate.net In the case of a binuclear iron(III) complex formed with a Schiff base hydrazone derived from 7-chloro-4-hydrazinoquinoline and o-hydroxybenzaldehyde, the magnetic moment was found to be quite low compared to the expected value for a complex containing two high-spin Fe(III) ions. nih.govresearchgate.net This observation strongly indicates the presence of antiferromagnetic interactions between the two adjacent ferric ions, which are likely bridged by phenolic oxygen atoms from the ligand. nih.govckthakurcollege.net

Similar findings have been reported for other metal ions. A binuclear nickel(II) complex, synthesized with a Schiff base ligand derived from 7-chloro-4-hydrazinoquinoline and o-hydroxyacetophenone, displayed a magnetic moment of 4.44 B.M. nih.gov This value is considerably smaller than what would be anticipated for two non-interacting Ni(II) ions in an octahedral environment, again pointing towards antiferromagnetic coupling between the adjacent nickel centers. nih.gov Likewise, subnormal magnetic moments observed in binuclear oxidovanadium(IV) and other complexes with related quinolyl hydrazone ligands support the existence of metal-metal interactions. nih.gov

These interactions are highly dependent on the nature of the bridging ligand, the geometry of the coordination sphere, and the distance between the metal centers. The ligand framework, originating from the this compound moiety, provides the necessary structural scaffold to bring the metal ions into an arrangement where superexchange—the primary mechanism for antiferromagnetic coupling—can occur effectively through the bridging atoms.

The table below summarizes the research findings for selected binuclear complexes where antiferromagnetic interactions have been identified through magnetic moment studies.

| Metal Ion | Ligand Derivative | Observed Magnetic Moment (μ_eff) | Conclusion | Reference(s) |

| Fe(III) | Schiff base of 7-chloro-4-hydrazinoquinoline and o-hydroxybenzaldehyde | "Quite low" compared to the calculated value | Antiferromagnetic interaction | nih.govresearchgate.net |

| Ni(II) | Schiff base of 7-chloro-4-hydrazinoquinoline and o-hydroxyacetophenone | 4.44 B.M. | Antiferromagnetic interaction | nih.gov |

| Co(II) | Schiff base of 7-chloro-4-hydrazinoquinoline and o-hydroxyacetophenone | 7.12 B.M. | Low value suggests possible antiferromagnetic interaction | nih.gov |

| Mn(II) | Schiff base of 7-chloro-4-hydrazinoquinoline and o-hydroxyacetophenone | "Quite low" magnetic moment | Antiferromagnetic interaction | nih.gov |

While these magnetic moment data provide strong qualitative evidence for antiferromagnetic coupling, more detailed studies involving temperature-dependent magnetic susceptibility measurements are required to quantify the strength of this interaction, typically expressed by the exchange coupling constant (J).

Biological Activities and Pharmacological Investigations

General Biological Profiles of 4-Hydrazinoquinoline Derivatives

The chemical architecture of this compound derivatives allows for interactions with a multitude of biological targets. The planar quinoline (B57606) ring can engage in π-π stacking and hydrophobic interactions, while the hydrazone moiety (-NHN=CH-) offers sites for hydrogen bonding, acting as both hydrogen bond donors and acceptors. This structural versatility is central to their diverse pharmacological profile.

The fusion of the quinoline core with the hydrazone linker creates compounds with a broad array of biological actions. Research has demonstrated that these derivatives possess significant antimicrobial, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties, among others. up.ac.zanih.gov This wide range of activities makes the this compound scaffold a valuable starting point for developing new therapeutic agents that could address various health challenges, including the rise of drug-resistant pathogens and the need for more effective cancer therapies. nih.govnih.gov The synthetic accessibility of these compounds allows for the creation of large libraries of derivatives, which can be screened to identify molecules with optimized activity and selectivity for specific biological targets. nih.gov

Several studies have highlighted the antioxidant and anti-inflammatory capabilities of quinoline and hydrazone derivatives. up.ac.zaresearchgate.netresearchgate.net Hydrazones are known to exhibit antioxidant activity, which is often attributed to their ability to scavenge free radicals and chelate metal ions. mdpi.commdpi.com The polyphenolic nature of some derivatives, combined with the conjugated π-electron system of the hydrazone, can contribute to strong antioxidant effects. mdpi.com

In the context of inflammation, certain hydrazone derivatives have shown potent activity in preclinical models. nih.govmdpi.com For example, studies on various hydrazone compounds have demonstrated significant anti-inflammatory effects, sometimes comparable to standard drugs like indomethacin. nih.govmdpi.com The mechanism often involves the modulation of inflammatory pathways and the inhibition of enzymes associated with the inflammatory response. mdpi.com The combination of antioxidant and anti-inflammatory properties is particularly valuable, as oxidative stress is closely linked to the pathogenesis of many inflammatory diseases.

The quinoline nucleus is a component of various compounds with cardiovascular effects, and its derivatives have been investigated for anti-hypertensive properties. researchgate.net Certain quinoline derivatives have been shown to exhibit antihypertensive effects by targeting mechanisms such as the inhibition of the Angiotensin-Converting Enzyme (ACE). rsc.orgresearchgate.net

Furthermore, hydrazone derivatives have been reported to possess significant analgesic (pain-relieving) properties. mdpi.com Preclinical studies, such as the formalin test in animal models, have been used to evaluate the analgesic potential of new hydrazide and hydrazone compounds. The structural features of these molecules allow them to interact with targets in the nervous system that are involved in pain signaling. mdpi.com

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Inhibitors of this enzyme have therapeutic potential in various conditions, including inflammation and cancer, and can be used as antidotes against venoms. nih.gov While specific research on the antihyaluronidase activity of this compound derivatives is not extensively documented, studies on other classes of compounds, such as pentacyclic triterpenoids and flavonoids, have identified key structural features necessary for inhibition. nih.govnih.gov Given the broad enzymatic inhibitory profile of quinoline derivatives, exploring their potential as hyaluronidase (B3051955) inhibitors could be a promising area for future research.

The ability of this compound derivatives to inhibit various enzymes is a cornerstone of their pharmacological activity. While information on their role as antielastase agents is limited, their function as inhibitors of other crucial enzymes is well-documented.

Topoisomerase II Inhibition: Human topoisomerase II (topoII) is a critical enzyme in DNA replication and a validated target for anticancer drugs. nih.govnih.gov Derivatives of quinazolines (a related heterocyclic system) have been identified as potent inhibitors of human topoisomerase IIα. nih.gov These compounds can block the function of topoII without acting as "poisons" that stabilize the DNA-enzyme cleavage complex, a mechanism linked to adverse effects in some clinical drugs. nih.gov Research on tetrahydroquinazoline (B156257) derivatives has shown high selectivity for the topoIIα isoform over the β isoform, which is an important characteristic for targeted cancer therapy. nih.gov Given the structural similarities, this compound derivatives represent a promising scaffold for the development of novel topoisomerase II inhibitors. nih.gov

Other Enzyme Inhibition: Quinoline hydrazone derivatives have been shown to inhibit a range of other enzymes. For instance, they can act as potent α-glucosidase inhibitors, which is relevant for the management of type 2 diabetes. nih.govresearchgate.netmdpi.com In the context of antimicrobial activity, these derivatives can target bacterial enzymes like DNA gyrase, which is essential for bacterial DNA replication. nih.govmdpi.com

Antimicrobial Research

The antimicrobial properties of this compound derivatives are among their most extensively studied biological activities. The emergence of multidrug-resistant bacterial and fungal strains has created an urgent need for new antimicrobial agents with novel mechanisms of action, and quinoline-based compounds are at the forefront of this research. nih.govnih.gov

Hydrazide-hydrazone derivatives of quinoline have demonstrated remarkable efficacy against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. up.ac.zaresearchgate.net One study highlighted a series of novel hydrazide-hydrazones of quinoline, with one particular derivative emerging as a highly active antibacterial agent, showing Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 1.59 µg/mL against six tested microorganisms. up.ac.za

The mechanism of antimicrobial action can vary. For some derivatives, it involves the inhibition of essential bacterial enzymes like DNA gyrase. nih.govmdpi.com For others, the mode of action may relate to the disruption of the bacterial cell membrane or other vital cellular processes. researchgate.net The versatility of the this compound scaffold allows for structural modifications to optimize potency and broaden the spectrum of activity against clinically relevant pathogens.

Table 1: Antibacterial Activity of Selected Quinoline Hydrazide-Hydrazone Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| 4e | Proteus vulgaris | 0.39 | up.ac.za |

| Staphylococcus aureus | 0.78 | up.ac.za | |

| Pseudomonas aeruginosa | 0.78 | up.ac.za | |

| Micrococcus varians | 1.56 | up.ac.za | |

| Bacillus lichenformis | 1.56 | up.ac.za | |

| Escherichia coli | 3.13 | up.ac.za | |

| 5a | S. aureus | 2 | mdpi.com |

| B. subtilis | 2 | mdpi.com | |

| S. typhimurium | 4 | mdpi.com | |

| E. coli | 8 | mdpi.com | |

| 4c | S. typhimurium | 4 | mdpi.com |

| E. coli | 8 | mdpi.com | |

| S. aureus | 8 | mdpi.com | |

| B. subtilis | 8 | mdpi.com | |

| 7b | Staphylococcus aureus | 2 | mdpi.com |

| Mycobacterium tuberculosis H37Rv | 10 | mdpi.com | |

| 7c | Cryptococcus neoformans | 15.6 | mdpi.com |

| 7d | Cryptococcus neoformans | 15.6 | mdpi.com |

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| 5a | Candida albicans | 2 | mdpi.com |

| Aspergillus niger | 4 | mdpi.com | |

| Candida tropicals | 8 | mdpi.com | |

| Microsporum phaseolina | 8 | mdpi.com | |

| 7c | Candida spp. | 62.5 | mdpi.com |

| Aspergillus spp. | 62.5 | mdpi.com | |

| 7d | Candida spp. | 62.5 | mdpi.com |

| Aspergillus spp. | 62.5 | mdpi.com |

Antibacterial Efficacy Studies

Derivatives of this compound, especially hydrazone analogues, have demonstrated notable antibacterial properties against a range of clinically relevant Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

In one study, a series of 4-aminoquinoline-benzohydrazide-based molecular hybrids were synthesized and evaluated. Among thirty-five derivatives, compound HD6 emerged as a particularly potent agent. It displayed significant minimum inhibitory concentrations (MICs) against several bacterial strains, proving to be bactericidal with low minimum bactericidal concentrations (MBCs). For instance, its MBC against Bacillus subtilis was recorded at 8 μg/mL. Furthermore, HD6 exhibited a synergistic effect when combined with the standard antibiotic ciprofloxacin (B1669076) against Pseudomonas aeruginosa. mdpi.com

Another investigation into quinoline-based hydrazide-hydrazones identified compound 4e (2-Propyl-(N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)quinoline-4-carbohydrazide) as the most active antibacterial agent out of a series of twelve compounds. It showed remarkable efficacy against six tested microorganisms, with MIC values as low as 0.39 µg/mL. up.ac.za The antibacterial activity of selected compounds from this series is detailed in the table below.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| HD6 mdpi.com | Bacillus subtilis | - | 8 |

| HD6 mdpi.com | Staphylococcus aureus | 11 | 128 |

| HD6 mdpi.com | Pseudomonas aeruginosa | - | 128 |

| 4a up.ac.za | Bacillus lichenformis | 38.00 ± 1.25 | 1.56 |

| 4e up.ac.za | Staphylococcus aureus | 25.00 ± 1.15 | 1.56 |

| 4e up.ac.za | Proteus vulgaris | 38.00 ± 1.25 | 0.39 |

| 4e up.ac.za | Pseudomonas aeruginosa | 25.00 ± 1.15 | 0.78 |

Data presented as mean ± standard deviation for Zone of Inhibition.

The structural flexibility of the quinoline ring is key to these antibacterial effects, allowing derivatives to target various bacterial mechanisms, including enzymes like DNA gyrase. mdpi.com

Antifungal Efficacy Studies against Fungal Strains

The investigation of this compound derivatives has extended to their potential as antifungal agents. Research has shown that certain analogues possess significant activity against various fungal strains, including those responsible for common oral infections. researchgate.net

A study focusing on 7-chloro-4-arylhydrazonequinolines assessed their in vitro antifungal activity against a panel of eight oral fungi. The tested organisms included multiple Candida species such as C. albicans, C. parapsilosis, and C. tropicalis, as well as Rhodutorula species. The results indicated that specific substitutions on the arylhydrazone moiety significantly influence antifungal potency. researchgate.net

Among the fifteen compounds tested, 4a (where the R group is 2-Fluoro) demonstrated the highest activity, with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL and a Minimum Fungicidal Concentration (MFC) of 50 μg/mL against the tested fungi. This efficacy was comparable to the first-line antifungal drug fluconazole. In contrast, most other derivatives in the series (4b–n) were considered inactive, with MIC and MFC values exceeding 200 μg/mL. researchgate.net These findings underscore the importance of specific structural features, such as the presence of a fluorine atom at the 2-position of the benzene (B151609) ring, for potent antifungal activity. researchgate.net

Table 2: Antifungal Activity of 7-Chloro-4-arylhydrazonequinoline Derivatives

| Compound | R Group | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|---|

| 4a researchgate.net | 2-F | 25 | 50 |

| 4b-n researchgate.net | Various | >200 | >200 |

| 4o researchgate.net | 4-NO2 | >200 | >200 |

| Fluconazole (Standard) | - | - | - |

Activity was tested against a panel of eight oral fungi including Candida and Rhodutorula species.

The potential of hydrazine-based compounds, in general, has been noted for their effectiveness against Candida albicans, including drug-resistant strains, and their ability to inhibit biofilm formation. nih.govnih.gov

Antitubercular Activity Assessments

Derivatives of this compound have emerged as a promising class of compounds in the search for new antituberculosis agents. researchgate.net Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health issue, exacerbated by the rise of drug-resistant strains. nih.govnih.gov

Several studies have synthesized and evaluated 7-chloro-4-quinolinylhydrazones for their in vitro activity against the M. tuberculosis H37Rv strain. A series of twenty-one such compounds were assessed, with three (3f , 3i , and 3o ) showing a significant Minimum Inhibitory Concentration (MIC) of 2.5 µg/mL. This level of activity is comparable to that of first-line anti-TB drugs like ethambutol (B1671381) (MIC = 3.12 µg/mL) and close to that of rifampicin (B610482) (MIC = 2.0 µg/mL). researchgate.net

In a different study, an aldehyde-arylhydrazone-oxoquinoline derivative, 4e (1-ethyl-N'-[(1E)-(5-nitro-2-furyl)methylene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide), also demonstrated a potent profile against the H37Rv strain with a MIC of 6.25 μg/mL. nih.gov The quinoline scaffold is considered a promising lead for new TB drug development, with many compounds initially recognized as antimalarials also showing anti-TB activity. researchgate.net

Table 3: Antitubercular Activity of this compound Derivatives against M. tuberculosis H37Rv

| Compound Series | Specific Compound | MIC (µg/mL) | Reference Drug (MIC µg/mL) |

|---|---|---|---|

| 7-chloro-4-quinolinylhydrazones researchgate.net | 3f, 3i, 3o | 2.5 | Ethambutol (3.12) |

| Aldehyde-arylhydrazone-oxoquinoline nih.gov | 4e | 6.25 | - |

| 4-quinolylhydrazone derivatives researchgate.net | - | 3.12 - 12.5 | Ethambutol (3.12) |

Structure-Activity Relationship (SAR) Studies in Antimicrobial Agents

The antimicrobial potency of this compound derivatives is heavily influenced by their molecular structure. Structure-Activity Relationship (SAR) studies have been crucial in identifying the chemical features responsible for their antibacterial, antifungal, and antitubercular activities.

The core quinoline ring is a versatile scaffold, and modifications at various positions can modulate the biological effects. mdpi.com For instance, the presence of a chlorine substituent at the 7th position of the quinoline ring has been shown to be a key factor affecting the bioactivity of hydrazone derivatives. researchgate.net

SAR analyses have revealed several key insights:

Substituents on the Quinoline Ring: The presence and position of substituents on the quinoline system can significantly alter activity. For antibacterial and antimalarial activity, substituents in the 6th and/or 8th positions tend to increase efficacy, while those in the 5th and 7th positions may reduce it. researchgate.net

The Hydrazone Linker: The hydrazide-hydrazone linker (–(CO)–NH–N=CH–) is a critical component connecting the quinoline core to other aromatic fragments. This linker plays a pivotal role in how the molecule interacts with biological targets. mdpi.com

Aryl Aldehyde Moiety: In hydrazone derivatives, the nature of the aryl aldehyde group attached to the hydrazone linker is determinant of activity. In antifungal 7-chloro-4-arylhydrazonequinolines, a small, electron-withdrawing group like a fluorine atom at the 2-position of the benzene ring resulted in the most potent compound, whereas other substitutions led to inactive compounds. researchgate.net For antibacterial agents, fusing the 4-aminoquinoline (B48711) core with an isatin (B1672199) pharmacophore via a hydrazone linkage has been a successful strategy to develop potent compounds against multidrug-resistant bacteria. mdpi.com

These SAR studies provide a rational basis for the design and optimization of new this compound derivatives as effective antimicrobial agents. mdpi.comresearchgate.net

Antiparasitic and Antimalarial Research

The quinoline scaffold is historically significant in antiparasitic chemotherapy, most notably in the development of antimalarial drugs. preprints.org Building on this legacy, this compound and its derivatives have been extensively investigated for their potential against parasitic diseases, including malaria and leishmaniasis.

Development of Antimalarial Agents

The emergence of resistance to frontline antimalarial drugs necessitates the development of new therapeutic agents. preprints.orgnih.gov Derivatives of 4-aminoquinoline, particularly hydrazone analogues, have shown significant promise against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

A panel of 4-aminoquinoline hydrazone analogues was tested against the multidrug-resistant K1 strain of P. falciparum. The study revealed potent activity, with IC₅₀ values varying based on the duration of exposure. After a 72-hour cycle, the IC₅₀ values ranged from 0.026 to 0.219 µM, indicating a time-dependent enhancement of activity. nih.govnih.gov

One lead compound, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline (Compound 2) , demonstrated strong antimalarial efficacy. nih.gov This compound not only showed potent activity against the K1 strain but also maintained similar efficacy against other P. falciparum strains (3D7 and Dd2), suggesting no cross-resistance with existing multidrug-resistant parasite lines. Further studies showed that this compound primarily affects the ring stages of the parasite's life cycle and exhibits synergistic antimalarial activity when combined with artemether. nih.govnih.gov

Table 4: In Vitro Antimalarial Activity of 4-Aminoquinoline Hydrazone Analogues against P. falciparum (K1 Strain)

| Exposure Time | IC₅₀ Range (µM) |

|---|---|

| 48 hours nih.govnih.gov | 0.60 - 49 |

| 72 hours nih.govnih.gov | 0.026 - 0.219 |

These findings highlight the potential of 4-aminoquinoline hydrazones as lead compounds for developing new antimalarials to combat drug-resistant malaria. preprints.org

Anti-leishmanial Activity Studies

Leishmaniasis is a parasitic disease with limited and often unsatisfactory treatment options. nih.gov Quinoline derivatives, including those based on the this compound scaffold, have been identified as a promising class of antileishmanial compounds. nih.gov

Research has demonstrated that 7-chloro-4-quinolinyl hydrazones are a potent class of agents against various Leishmania species. One of the most effective molecules identified, 7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline (Hydraqui) , showed significant activity against intra-macrophage amastigotes of L. braziliensis, with an IC₅₀ value of less than 1 µM. nih.gov

Another study evaluated 15 quinolinylhydrazone analogues against Leishmania amazonensis. The compounds were active at low concentrations against both the promastigote and amastigote forms of the parasite. The most active compound, MHZ15 , was highly selective for the parasite. nih.gov A separate this compound derivative, AMQ-j , was also effective against L. amazonensis, inducing parasite death through processes related to autophagy and apoptosis, including mitochondrial swelling and collapse of the mitochondrial membrane potential. nih.gov In vivo studies in mice with cutaneous leishmaniasis confirmed the efficacy of these compounds in reducing parasite burden and lesion size. nih.govnih.gov

Table 5: Anti-leishmanial Activity of this compound Derivatives

| Compound | Leishmania Species | Parasite Stage | IC₅₀ (µM) |

|---|---|---|---|

| Hydraqui nih.gov | L. braziliensis | Amastigotes | <1 |

| Quinolinylhydrazone Analogues nih.gov | L. amazonensis | Promastigotes | 5.33 - 37.04 |

| Quinolinylhydrazone Analogues nih.gov | L. amazonensis | Amastigotes | 14.31 - 61.98 |

These findings underscore the potential of this compound derivatives as a foundation for developing new and effective treatments for leishmaniasis. nih.govnih.gov

Anticancer and Antitumor Research

The quinoline nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have been extensively investigated for their therapeutic potential. This compound, in particular, serves as a crucial starting material for the synthesis of a variety of hydrazone derivatives that exhibit significant anticancer properties. These compounds have been evaluated for their ability to impede the growth of cancer cells, trigger programmed cell death, and act on specific types of cancer.

Derivatives of this compound, especially 7-chloroquinoline (B30040) hydrazones, have demonstrated potent cytotoxic activity against a broad spectrum of cancer cell lines. nih.gov Research has shown that these compounds can inhibit cancer cell growth at submicromolar concentrations. nih.gov The antiproliferative effects are often measured by the GI50 value (the concentration required to inhibit cell growth by 50%).

Studies have revealed that the substitution patterns on the quinoline and hydrazone moieties play a critical role in the antiproliferative potency. For instance, certain nitroquinoline-fused arylhydrazones and other hydrazone-bearing quinoline derivatives have shown significant activity against various cancer cell lines. nih.gov The introduction of different functional groups allows for the modulation of the compound's electronic and lipophilic properties, which in turn influences its ability to interact with biological targets and inhibit cell proliferation. nih.govnih.gov

Below is a table summarizing the antiproliferative activity of selected quinoline hydrazone derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | Cell Line Type | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Nitroquinoline fused arylhydrazone | A549 | Non-small cell lung cancer | 15.3–15.8 μM | nih.gov |

| Hydrazone-bearing quinoline | Panc-1 | Pancreatic cancer | 5.499 μM | nih.gov |

| Hydrazone-bearing quinoline | HepG2 | Liver cancer | 9.417 μM | nih.gov |

| Hydrazone-bearing quinoline | CCRF-CEM | Leukemia | 7.448 μM | nih.gov |

| 7-Chloroquinoline hydrazone | Various | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Submicromolar GI50 values | nih.gov |

| Quinoline hydrazide derivative (Compound 17) | Kelly | Neuroblastoma | 96% reduction in cell viability | mdpi.com |

| Quinoline hydrazide derivative (Compound 17) | SH-SY5Y | Neuroblastoma | 82% reduction in cell viability | mdpi.com |

Beyond simply halting proliferation, a key mechanism of action for many anticancer agents derived from this compound is the induction of apoptosis, or programmed cell death. Research has demonstrated that these compounds can trigger cellular self-destruction in cancer cells through various molecular pathways. nih.govmdpi.com

Fluorescence microscopy analysis of non-small cell human lung cancer (A549) cells treated with a nitroquinoline-fused arylhydrazone derivative revealed classic morphological changes associated with apoptosis. nih.gov These changes included membrane blebbing, instability of the plasma membrane, and condensation of the nucleus. nih.gov The ability of these compounds to induce apoptosis is a critical component of their therapeutic potential, as it leads to the elimination of cancerous cells.

Further mechanistic studies have shown that quinoline hydrazide derivatives can influence the cell cycle. For example, one such derivative was found to induce G1 cell cycle arrest in neuroblastoma cells. mdpi.com This arrest prevents the cells from progressing to the DNA synthesis (S) phase, effectively stopping their division. This effect was linked to the upregulation of the p27kip1 protein, a key regulator of the cell cycle. mdpi.com The anticancer activity of quinoline-based compounds is frequently exerted through such mechanisms, including apoptosis and cell cycle arrest. mdpi.com

Liver Cancer

Derivatives of this compound have been specifically evaluated for their efficacy against hepatocellular carcinoma (HCC), a primary form of liver cancer. nih.govnih.govbue.edu.eg Numerous studies have utilized the human hepatocellular cancer cell line (HepG2) to screen the cytotoxic activity of novel hydrazone derivatives. nih.govnih.govbohrium.com

In one extensive study, a series of twenty hydrazone derivatives were synthesized and evaluated against HepG2 cells, with several compounds demonstrating excellent cytotoxic action comparable to the standard drug Sorafenib. nih.gov Another investigation into quinazolinone derivatives (a related heterocyclic structure) also showed potent activity against HepG2 cells, with IC50 values ranging from 2.46 to 36.85 µM. nih.govbue.edu.eg These compounds were found to induce apoptosis and arrest the cell cycle at the G2/M phase in HepG2 cells. nih.govbue.edu.eg The consistent findings across different studies underscore the potential of quinoline-based hydrazones in the research and development of therapies for liver cancer. nih.govnih.govresearchgate.netmdpi.com

| Compound Type | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Hydrazone-bearing quinoline | HepG2 | 9.417 μM | nih.gov |

| Novel hydrazone derivatives | HepG2 | 23.6 to 94.7 μM (range for 20 compounds) | nih.gov |

| Quinazolinone derivatives | HepG2 | 2.46–36.85 µM | nih.govbue.edu.eg |

| Quinoline–hydrazone hybrids | HepG2 | Low-to-sub micromolar | bohrium.com |

Gastric Cancer

The investigation of quinoline-based structures extends to gastric cancer. While direct studies on this compound derivatives are less prominent in available literature, research on related compounds highlights the potential of this chemical class. For instance, a novel 4-thiazolidinone (B1220212) derivative, another heterocyclic compound, was shown to significantly inhibit the survival of human AGS gastric cancer cells. nih.gov Furthermore, dual inhibitors targeting PI3K and HDACs, built on a quinazoline (B50416) scaffold, have demonstrated significant in vivo anticancer efficacy in a gastric cancer (HGC-27) xenograft model. researchgate.net These findings suggest that the broader family of quinoline and quinazoline-based compounds represents a promising area for the development of new therapeutic strategies against gastric cancer. nih.govnih.gov

Other Therapeutic Explorations

The chemical versatility of this compound and related hydrazine-containing heterocycles makes them valuable intermediates in the synthesis of compounds for conditions other than cancer, notably diabetes. The hydrazine (B178648) moiety serves as a reactive handle and a structural linker to create more complex molecules with potential antidiabetic activity.

Research has focused on synthesizing hybrids that combine the quinoline core with other pharmacologically active rings, such as pyrazolopyrimidine, to target enzymes involved in glucose metabolism. nih.gov One of the primary targets for managing type 2 diabetes is the inhibition of intestinal enzymes like α-glucosidase, which breaks down carbohydrates into glucose. nih.gov By inhibiting this enzyme, the rate of glucose absorption into the bloodstream can be slowed, helping to manage post-meal blood sugar spikes.

Studies have shown that quinoline–pyrazolopyrimidine hybrids can act as inhibitors of α-glucosidase. nih.gov Similarly, other heterocyclic compounds incorporating a hydrazine or hydrazinyl linker have been investigated as inhibitors of α-amylase and α-glucosidase. nih.gov Another modern approach to diabetes treatment involves the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones responsible for stimulating insulin (B600854) secretion. pensoft.net The design and synthesis of novel DPP-4 inhibitors often involve heterocyclic scaffolds, indicating a potential application for quinoline-hydrazine intermediates in this therapeutic area as well. pensoft.net

Mechanistic Insights and Drug Target Interactions

Molecular Level Interactions Influencing Biological Pathways

The biological activity of quinoline (B57606) derivatives is often attributed to their ability to intercalate into DNA, chelate metal ions, and participate in hydrogen bonding and π-π stacking interactions with biological macromolecules. The hydrazino group in 4-Hydrazinoquinoline is a reactive nucleophile and a hydrogen bond donor, which can significantly influence its interaction with biological targets.

Molecular docking studies on quinoline-based dihydrazone derivatives have suggested that these compounds can bind with DNA, potentially through partial insertion into the DNA structure. This interaction is a critical mechanism that can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. Furthermore, molecular docking has also indicated that cyclin-dependent kinase 2 (CDK2) might be a potential target for some quinoline-hydrazone derivatives, suggesting an influence on cell cycle regulation pathways. brieflands.com

Derivatives of 4-hydrazino-benzenesulphonamide have been shown to interact with and inhibit carbonic anhydrases (CAs), a family of metalloenzymes. nih.gov This suggests that the hydrazino moiety can play a role in coordinating with the metal ions within the active sites of enzymes, thereby modulating their catalytic activity. While not directly involving this compound, this highlights a potential mechanism through which it could interact with metalloenzymes.

Modulation of Enzyme Systems and Receptor Interactions

Studies on substituted hydrazines have demonstrated their ability to inhibit monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. nih.gov For instance, phenylhydrazine (B124118) acts as an irreversible inhibitor of MAO. nih.gov Given the structural similarity, this compound could potentially exhibit inhibitory activity against MAO or other oxidoreductases, although this remains to be experimentally verified.

Toxicity Profiles and Safety Assessment

The assessment of the toxicological profile of a chemical compound is a critical step in its development as a potential therapeutic agent. For this compound, a comprehensive safety evaluation would involve both computational (in silico) and experimental (in vivo) studies.

In Silico Toxicity Prediction

In the absence of extensive experimental toxicity data for this compound, computational methods serve as a valuable tool for preliminary risk assessment. kean.edunih.gov Quantitative Structure-Toxicity Relationship (QSTR) models can be employed to predict various toxicity endpoints based on the molecular structure of the compound. researchgate.net These models utilize descriptors that quantify different aspects of the molecule's topology, geometry, and electronic properties to correlate them with known toxicological data from analogous compounds.

For quinoline derivatives, in silico studies have been conducted to predict their acute toxicity. nih.gov Such models could be applied to this compound to estimate its potential for various toxicities, including but not limited to:

Mutagenicity: The potential to induce genetic mutations.

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The potential to cause liver damage.

Cardiotoxicity: The potential to cause heart damage.

Developmental and Reproductive Toxicity: The potential to interfere with normal development and reproduction.

It is important to note that in silico predictions are probabilistic and require experimental validation. nih.gov The accuracy of these predictions is highly dependent on the quality and relevance of the training dataset used to build the model. mdpi.com

Table 1: Illustrative In Silico Toxicity Prediction Endpoints for a Hypothetical Quinoline Derivative

| Toxicity Endpoint | Predicted Outcome | Confidence Level | Prediction Method |

| Ames Mutagenicity | Positive | Moderate | QSTR Model |

| Carcinogenicity (Rodent) | Equivocal | Low | Structural Alerts |

| Hepatotoxicity | Potential Concern | Moderate | Read-across |

| hERG Inhibition | Potential Concern | High | Pharmacophore Model |

This table is for illustrative purposes only and does not represent actual data for this compound.

In Vivo Toxicity Evaluation

In vivo toxicity studies in animal models are essential for a definitive assessment of a compound's safety profile. Such studies would typically involve administering this compound to animals (e.g., rodents) at various dose levels and monitoring for adverse effects.

While specific in vivo toxicity data for this compound is scarce in the available literature, studies on quinoline-based hydrazone derivatives have been conducted. For instance, some quinoline-hydrazide derivatives have been evaluated for their toxicity against normal human cell lines, showing lower toxicity compared to cancer cell lines, suggesting a degree of selectivity. kean.edu

A comprehensive in vivo evaluation of this compound would typically include:

Acute Toxicity Studies: To determine the short-term effects and the lethal dose (LD50) of a single high dose.

Sub-chronic and Chronic Toxicity Studies: To evaluate the effects of repeated exposure over a longer period.

Genotoxicity Studies: To assess the potential for DNA damage in a living organism.

Carcinogenicity Studies: To determine the tumor-forming potential over the lifespan of an animal.

Reproductive and Developmental Toxicity Studies: To evaluate the effects on fertility, pregnancy, and offspring development.

The toxicological properties of hydrazines, in general, are well-documented and include potential for hepatotoxicity and neurotoxicity. nih.gov Therefore, any in vivo evaluation of this compound would need to pay close attention to these potential target organs.

Advanced Analytical and Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of 4-Hydrazinoquinoline.

FTIR spectroscopy is instrumental in confirming the presence of the key hydrazine (B178648) and quinoline (B57606) moieties. The spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. The N-H stretching vibrations of the hydrazine group are particularly diagnostic, typically appearing as broad bands in the 3200-3400 cm⁻¹ region, with the broadening indicative of hydrogen bonding interactions.